An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
Methotrexate hydrate
CAS No.: 6745-93-3
Cat. No.: VC0535142
Molecular Formula: C20H24N8O6
Molecular Weight: 472.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6745-93-3 |
---|---|
Molecular Formula | C20H24N8O6 |
Molecular Weight | 472.5 g/mol |
IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate |
Standard InChI | InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 |
Standard InChI Key | FPJYMUQSRFJSEW-ZOWNYOTGSA-N |
Isomeric SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O |
SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Canonical SMILES | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Methotrexate Hydrate
Methotrexate hydrate (C₂₀H₂₂N₈O₅·xH₂O) is a hydrated crystalline derivative of methotrexate, characterized by its antimetabolite activity. The anhydrous form has a molecular weight of 454.44 g/mol and a CAS registry number of 133073-73-1 . Its empirical structure includes a pteridine ring linked to para-aminobenzoic acid and glutamic acid, which is critical for binding to DHFR . The hydration state enhances solubility, facilitating intravenous administration in clinical settings.
Table 1: Key Chemical Properties of Methotrexate Hydrate
Property | Value |
---|---|
Empirical Formula | C₂₀H₂₂N₈O₅·xH₂O |
Molecular Weight | 454.44 (anhydrous basis) |
CAS Number | 133073-73-1 |
Solubility | Water-soluble |
Purity | ≥98% (pharmaceutical grade) |
The compound’s mechanism hinges on structural mimicry of folic acid, enabling competitive inhibition of DHFR. This enzyme is essential for converting dihydrofolate to tetrahydrofolate, a cofactor in thymidine and purine synthesis .
Pharmacological Mechanism and Cellular Targets
Methotrexate hydrate exerts its effects through dual pathways: antiproliferative and immunosuppressive. By inhibiting DHFR, it depletes tetrahydrofolate pools, stalling DNA replication in rapidly dividing cells . Concurrently, it promotes adenosine release, modulating inflammatory responses in autoimmune diseases .
Inhibition of Nucleotide Synthesis
The drug’s primary action is the blockade of purine and pyrimidine synthesis. DHFR inhibition leads to intracellular accumulation of dihydrofolate, disrupting thymidylate synthase and methylenetetrahydrofolate reductase activities . This results in S-phase cell cycle arrest and apoptosis, particularly in malignancies like acute lymphoblastic leukemia (ALL) .
Immunomodulatory Effects
At lower doses, methotrexate hydrate suppresses T-cell activation and cytokine production (e.g., TNF-α, IL-6) by increasing extracellular adenosine. This anti-inflammatory effect underpins its use in rheumatoid arthritis and psoriasis .
Clinical Applications and Therapeutic Regimens
Methotrexate hydrate is a mainstay in high-dose methotrexate (HDMTX) protocols for pediatric ALL and osteosarcoma. Recent studies have refined hydration strategies to balance efficacy and safety.
Oncology: High-Dose Methotrexate in Pediatric ALL
A 2025 randomized crossover trial compared standard (125 mL/m²/h) versus reduced (62.5 mL/m²/h) posthydration in 10 ALL patients . Both regimens achieved similar median elimination times (71.7 vs. 72.9 hours; p = 0.6539) and comparable rates of nephrotoxicity (10% vs. 18.9% creatinine elevation; p = 0.6566) .
Table 2: Hydration Strategies and Methotrexate Elimination in ALL
Parameter | Standard Hydration | Reduced Hydration |
---|---|---|
Median Elimination Time | 71.7 h | 72.9 h |
Max Weight Gain | 0.7 kg | 0.4 kg |
Severe Mucositis Rate | 12% | 10% |
Osteosarcoma and Hydration Volume
A 2018 retrospective analysis of 75 HDMTX courses (10–12 g/m²) found that hydration ≥3,000 mL/m²/day ensured normal methotrexate clearance (P = 0.007 vs. <3,000 mL/m²/day) . Delayed clearance correlated with hepatotoxicity and myelosuppression, emphasizing the need for aggressive hydration in high-dose regimens .
Hydration Volume | Delayed Clearance | Hepatotoxicity | Myelosuppression |
---|---|---|---|
≥3,000 mL/m²/day | 0% | 8% | 12% |
<3,000 mL/m²/day | 24% | 22% | 34% |
Pharmacokinetics and Elimination
Methotrexate hydrate follows first-order kinetics, with a plasma half-life of 8–15 hours. Renal excretion accounts for 90% of elimination, necessitating dose adjustments in renal impairment .
Table 4: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 60% (oral) |
Protein Binding | 50% |
Volume of Distribution | 0.4–0.8 L/kg |
Clearance | 40–90 mL/min |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume